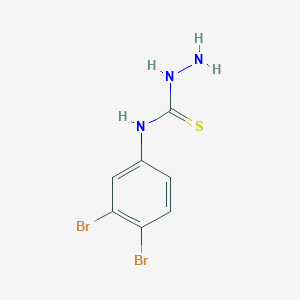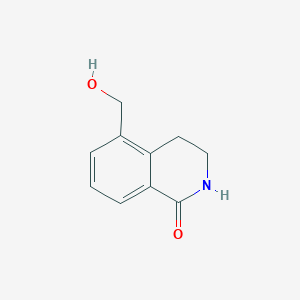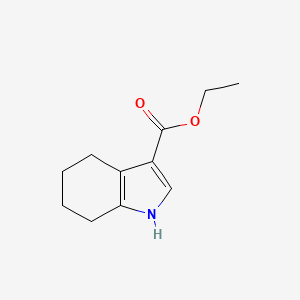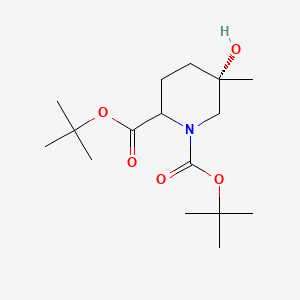
tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate: is an organic compound primarily used as a protecting group in organic synthesis. It is a white solid that is soluble in common organic solvents like alcohols and esters. This compound is relatively stable under common experimental conditions but may be unstable in the presence of strong acids and oxidants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate typically involves the reaction of 2-amino-5-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc2O). This reaction is generally carried out at room temperature and requires appropriate solvent treatment and reaction time control .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of di-tert-butyl dicarbonate and 2-amino-5-(aminomethyl)pyridine under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and intermediates for drug development.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate involves its role as a protecting group. The compound protects the amine functional group by forming a stable carbamate linkage, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparación Con Compuestos Similares
- tert-butyl (5-aminopyridin-2-yl)carbamate
- tert-butyl (5-aminopyridin-2-yl)(methyl)carbamate
Comparison: tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate is unique due to its specific structure and stability. Compared to similar compounds, it offers better protection for the amine group and can be easily removed under mild conditions. This makes it a preferred choice in peptide synthesis and other organic reactions .
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H17N3O2/c1-7-9(5-8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,14,15) |
Clave InChI |
FFKYIERZHFXSHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13908399.png)


![2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13908407.png)


![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)
![2-[3-[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B13908436.png)
![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)

![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)


